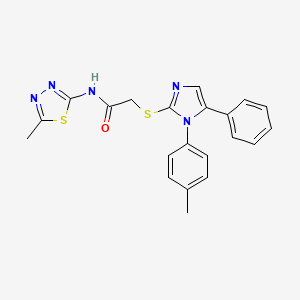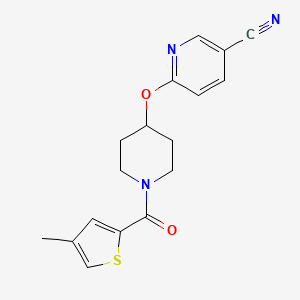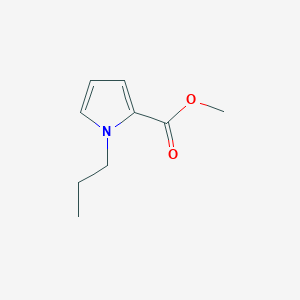
3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide" is a synthetic molecule that appears to be related to various pharmacologically active compounds. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological activities. For instance, compounds with piperidinyl and phenyl groups have been shown to possess neuroleptic , antisecretory , and analgesic activities . These activities are often a result of the interaction between the compound and biological targets such as receptors or enzymes.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of a piperidinyl moiety attached to a phenyl group or its derivatives. For example, the synthesis of neuroleptic agents with a phenyl-4-piperidinylmethanone moiety involves a series of steps that yield potent neuroleptic agents . Similarly, the synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides involves the reaction of substituted anilines with 4-chlorobutanoyl chloride followed by coupling with 1-[(E)-3-phenyl-2-propenyl]piperazine . These methods could provide a basis for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques such as X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of a novel quinolinone derivative with a piperidinyl group was determined by X-ray crystallography, and its molecular geometry was analyzed using density functional theory (DFT) . Similarly, the structure of fentanyl analogs was characterized by NMR spectroscopy and X-ray crystallography . These studies provide a framework for understanding the molecular structure of "3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide".
Chemical Reactions Analysis
The chemical reactivity of compounds with piperidinyl groups can be influenced by the presence of other functional groups. For example, the presence of a phenothiazinyl group in neuroleptic agents affects their reactivity and interaction with biological targets . The reactivity of the compound could similarly be influenced by the phenylthio and tetrahydrothiophenyl groups, potentially affecting its pharmacological profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are crucial for their pharmacokinetic and pharmacodynamic profiles. For instance, the antisecretory activity of butanamides with a piperidinomethyl group was found to be potent in conscious rats . The analgesic activity of N-arylalkanamides with a piperidinyl moiety was also reported to be extremely potent . These properties, such as solubility, stability, and potency, would need to be characterized for "3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide" to understand its potential as a pharmacological agent.
Applications De Recherche Scientifique
Antisecretory Activity and Ulcer Agents
Research involving compounds similar to "3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide" has shown potential in the development of antiulcer agents. For instance, compounds with piperidinomethyl phenoxy propyl and tetrazolylthio moieties have demonstrated significant gastric acid antisecretory activity in rats, suggesting their utility in treating conditions requiring the reduction of gastric acid secretion (Ueda et al., 1991).
Analgesic and Neuroleptic Activities
Another study highlighted the synthesis and evaluation of N-butyrophenone prodine-like compounds, which showed a combination of analgesic and neuroleptic activities. This research suggests potential applications in the development of compounds that can simultaneously address pain and psychotic symptoms (Iorio et al., 1987).
Antimycobacterial Activity
The development of antimicrobial agents is another potential application. A study on spiro-piperidin-4-ones reported an atom economic and stereoselective synthesis method with significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating the compound's potential as an antimycobacterial agent (Kumar et al., 2008).
Aromatase Inhibition for Cancer Treatment
Compounds with 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones have been evaluated as inhibitors of estrogen biosynthesis, showing promise as treatments for hormone-dependent breast cancer. This highlights the potential application in developing new therapies for breast cancer through aromatase inhibition (Hartmann & Batzl, 1986).
Alzheimer’s Disease Drug Candidates
Research into N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole for Alzheimer's disease treatment has shown potential drug candidates that inhibit acetylcholinesterase enzyme activity, suggesting applications in neurodegenerative disease research (Rehman et al., 2018).
Propriétés
IUPAC Name |
3-phenylsulfanyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2OS2/c22-19(9-13-24-18-4-2-1-3-5-18)20-14-16-6-10-21(11-7-16)17-8-12-23-15-17/h1-5,16-17H,6-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPMFXIKMZFOLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(diethylamino)phenyl)amino)naphthalene-1,4-dione](/img/structure/B2511426.png)
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2511427.png)
![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate](/img/structure/B2511430.png)

![[(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride](/img/structure/B2511433.png)
![methyl 2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate](/img/structure/B2511434.png)
![7-benzyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2511435.png)





![6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2511447.png)
![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethane-1-sulfonamide](/img/structure/B2511449.png)